MOF Defect Engineering: Cu(BF₄)₂·6H₂O Enables Superior Defect Incorporation vs. Cu(NO₃)₂·3H₂O
In the synthesis of defect-engineered HKUST-1 analogues (DEMOFs) incorporating isophthalate (IP) as a defect-inducing linker, the choice of copper precursor and solvent critically determines IP incorporation. The combination of DMF and Cu(BF₄)₂·6H₂O is demonstrably superior, achieving IP incorporation up to 25%, whereas Cu(NO₃)₂·3H₂O under identical conditions yields significantly lower defect incorporation and different Cu⁺ site generation [1].
| Evidence Dimension | Isophthalate (IP) incorporation in defect-engineered HKUST-1 (DEMOFs) |
|---|---|
| Target Compound Data | Up to 25% IP incorporation |
| Comparator Or Baseline | Cu(NO₃)₂·3H₂O (specific % incorporation not quantified in abstract, but reported as inferior) |
| Quantified Difference | Cu(BF₄)₂·6H₂O with DMF is superior for DEMOFs with IP incorporation up to 25% |
| Conditions | Synthesis of [Cu₃(BTC)₂] (HKUST-1) with isophthalate (IP) incorporation; DMF solvent; Cu(BF₄)₂·6H₂O vs. Cu(NO₃)₂·3H₂O as copper sources. |
Why This Matters
For researchers engineering MOF defects to enhance catalytic or adsorption properties, Cu(BF₄)₂·6H₂O is the preferred precursor to achieve high defect densities and generate coordinatively unsaturated Cu⁺ sites.
- [1] European Journal of Inorganic Chemistry. (2017). Impact of Synthesis Parameters on the Formation of Defects in HKUST‐1. DOI: 10.1002/ejic.201601239. View Source
